molecular formula C19H22ClN B8276740 1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine

1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine

Cat. No. B8276740
M. Wt: 299.8 g/mol
InChI Key: LICNPGVMUVZEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642621B2

Procedure details

1-Benzyl-4-methyl-piperidin-4-ol (4.5 g) was dissolved in chlorobenzene (50 mL). Aluminium trichloride (15 g) was added portion wise and the mixture then heated at reflux for 0.5 hours. The mixture was then allowed to cool and poured over ice. The resulting solution was treated with sodium hydroxide until basic and the products extracted into ethyl acetate, dried over magnesium sulphate, filtered and the solvent removed by evaporation under vacuum. The residue was purified by silica chromatography eluting with a mixture of ethyl acetate and hexane. The fractions containing the desired products were combined and the solvent removed by evaporation to give a 4:1 mixture of the title compound and 1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine which was used directly without further purification.
Name
1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1CCC(C)(O)CC1)C1C=CC=CC=1.[Cl-:16].[Cl-].[Cl-].[Al+3].[OH-].[Na+].[CH2:22]([N:29]1[CH2:34][CH2:33][C:32]([C:36]2[CH:41]=[CH:40][C:39](Cl)=[CH:38][CH:37]=2)([CH3:35])[CH2:31][CH2:30]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>ClC1C=CC=CC=1>[CH2:22]([N:29]1[CH2:34][CH2:33][C:32]([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][C:37]=2[Cl:16])([CH3:35])[CH2:31][CH2:30]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica chromatography
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and hexane
ADDITION
Type
ADDITION
Details
The fractions containing the desired products
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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